diethyl 4,4'-(3Z)-hex-3-ene-3,4-diyldibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE is a complex organic compound with a molecular formula of C20H22O4. This compound is characterized by its unique structure, which includes an ethyl group, an ethoxycarbonyl group, and a benzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-ethoxycarbonylphenylboronic acid with an appropriate alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates.
Scientific Research Applications
ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonylphenyl isothiocyanate
- 4-(ETHOXYCARBONYL)PHENYL N-(3-CHLORO-4-FLUOROPHENYL)CARBAMATE
Uniqueness
ETHYL 4-{(Z)-2-[4-(ETHOXYCARBONYL)PHENYL]-1-ETHYL-1-BUTENYL}BENZOATE stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of an ethyl group, an ethoxycarbonyl group, and a benzoate moiety makes it particularly versatile in various applications.
Properties
Molecular Formula |
C24H28O4 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 4-[(Z)-4-(4-ethoxycarbonylphenyl)hex-3-en-3-yl]benzoate |
InChI |
InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)23(25)27-7-3)22(6-2)18-11-15-20(16-12-18)24(26)28-8-4/h9-16H,5-8H2,1-4H3/b22-21- |
InChI Key |
QIKRURZSUWPEAK-DQRAZIAOSA-N |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)C(=O)OCC)/C2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)C(=O)OCC)C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.